

# Spectroscopic data (NMR, IR, MS) for Rugulotrosin A structure elucidation

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Compound of Interest		
Compound Name:	Rugulotrosin A	
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## Unraveling Rugulotrosin A: A Spectroscopic Guide to its Structure

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This technical guide provides an in-depth analysis of the spectroscopic data that were instrumental in the structure elucidation of **Rugulotrosin A**, a dimeric tetrahydroxanthone natural product. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

### **Core Spectroscopic Data**

The structural framework of **Rugulotrosin A** was meticulously pieced together using a combination of one- and two-dimensional NMR spectroscopy, complemented by IR and MS analysis. The data presented here is a summary of the key findings that defined its unique axially chiral dimeric structure.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provided the foundational data for determining the connectivity and stereochemistry of **Rugulotrosin A**. Due to the molecule's dimeric nature and axial chirality, its <sup>1</sup>H NMR spectrum is complex, though the two monomeric units are chemically equivalent.



Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Rugulotrosin A (in CDCl<sub>3</sub>)

Position	<sup>13</sup> C (δc, ppm)	¹Η (δΗ, ppm, mult., J in Hz)
1, 1'	162.7	-
2, 2'	108.8	-
3, 3'	161.5	-
4, 4'	97.9	6.16, s
4a, 4a'	157.9	-
5, 5'	108.1	-
6, 6'	143.5	-
7, 7'	31.4	2.68, m
8, 8'	41.2	1.85, m; 2.25, m
9, 9'	197.8	-
9a, 9a'	78.9	4.78, dd, 12.0, 6.0
10, 10'	112.3	-
10a, 10a'	165.4	-
11, 11'	29.5	2.15, s
12, 12'	202.8	-
1-OH, 1'-OH	-	12.48, s
6-OH, 6'-OH	-	9.80, s

#### Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy was employed to identify key functional groups within **Rugulotrosin A**, while mass spectrometry confirmed its molecular weight and formula.

Table 2: IR and MS Data for Rugulotrosin A



Technique	Data
IR (KBr, cm <sup>-1</sup> )	3420 (O-H), 1715 (C=O, ester), 1620 (C=O, ketone), 1580 (C=C, aromatic)
HRESIMS (m/z)	575.1598 [M+H]+ (Calcd. for C32H29O10, 575.1604)

## **Experimental Protocols**

The acquisition of high-quality spectroscopic data was paramount for the successful structure elucidation of **Rugulotrosin A**. The following are detailed methodologies for the key experiments.

### **NMR Spectroscopy**

- Sample Preparation: Approximately 5 mg of purified Rugulotrosin A was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker DRX-500 spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C.
- ¹H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 transients.
- ¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 transients.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences were used. For HMBC, a long-range coupling delay of 80 ms was employed to observe two- and three-bond correlations.

#### Infrared (IR) Spectroscopy

 Sample Preparation: A small amount of Rugulotrosin A was finely ground with potassium bromide (KBr) powder and pressed into a thin pellet.



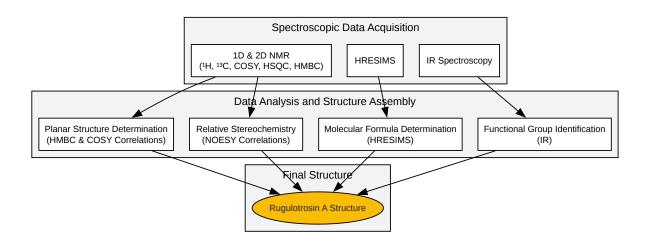
- Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum One FT-IR spectrometer.
- Data Acquisition: The spectrum was collected over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

### **Mass Spectrometry (MS)**

- Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Waters Q-Tof Premier mass spectrometer.
- Sample Introduction: The sample was dissolved in methanol and infused into the electrospray source at a flow rate of 5  $\mu$ L/min.
- Data Acquisition: Spectra were acquired in positive ion mode over a mass range of m/z 100-1000.

## Structural Elucidation Workflow & Key Correlations

The determination of the planar structure and relative stereochemistry of **Rugulotrosin A** relied on the careful interpretation of 2D NMR data. The following diagrams illustrate the logical workflow and the key correlations that were pivotal in this process.





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Workflow for the structure elucidation of a natural product.



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#### Key HMBC correlations for **Rugulotrosin A**.

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